molecular formula C21H26N2O6S B300685 5-(3-Ethoxy-4-isopropoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

5-(3-Ethoxy-4-isopropoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Cat. No. B300685
M. Wt: 434.5 g/mol
InChI Key: FJLQNIFSIIAISA-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Ethoxy-4-isopropoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, commonly known as EIT, is a thiazolidinedione derivative that has gained significant attention in the field of medicinal chemistry. The compound has shown promising results in various scientific research studies, making it a potential candidate for the development of new drugs.

Mechanism of Action

EIT exerts its pharmacological effects through various mechanisms. It has been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and inhibit the activity of nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2). These actions contribute to its anti-inflammatory and anticancer properties. EIT has also been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, making it a potential candidate for the treatment of diabetes.
Biochemical and Physiological Effects:
EIT has been reported to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of proinflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also inhibits the proliferation and migration of cancer cells and induces apoptosis. EIT has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

EIT has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown good stability under various conditions. It has also been shown to be non-toxic and well-tolerated in animal studies. However, EIT has some limitations, including its poor solubility in water and its tendency to form aggregates in solution.

Future Directions

There are several future directions for the research and development of EIT. One potential direction is the optimization of its pharmacological properties through structural modifications. Another direction is the investigation of its potential for the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, the development of new drug delivery systems for EIT could enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of EIT involves the condensation of 3-ethoxy-4-isopropoxybenzaldehyde with 2-(4-morpholinyl)-2-oxoethylamine followed by the addition of thiosemicarbazide and acetic anhydride. The reaction mixture is then heated under reflux conditions to obtain the final product.

Scientific Research Applications

EIT has been extensively studied for its potential pharmacological activities. It has been shown to exhibit anti-inflammatory, anticancer, antidiabetic, and antioxidant properties. The compound has also been investigated for its ability to inhibit the activity of certain enzymes and receptors, making it a potential candidate for the treatment of various diseases.

properties

Product Name

5-(3-Ethoxy-4-isopropoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C21H26N2O6S

Molecular Weight

434.5 g/mol

IUPAC Name

(5E)-5-[(3-ethoxy-4-propan-2-yloxyphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H26N2O6S/c1-4-28-17-11-15(5-6-16(17)29-14(2)3)12-18-20(25)23(21(26)30-18)13-19(24)22-7-9-27-10-8-22/h5-6,11-12,14H,4,7-10,13H2,1-3H3/b18-12+

InChI Key

FJLQNIFSIIAISA-LDADJPATSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)N3CCOCC3)OC(C)C

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3)OC(C)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3)OC(C)C

Origin of Product

United States

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